博来霉素硫酸盐

描述

作用机制

科学研究应用

布鲁姆综合征蛋白在科学研究中具有广泛的应用,特别是在癌症生物学和遗传学领域。 布鲁姆综合征蛋白的高表达与前列腺癌的发展有关,使其成为有希望的癌症治疗靶点 . 布鲁姆综合征蛋白抑制剂,如ML216,已显示出通过增强DNA损伤和改变关键信号通路来抑制肿瘤生长和转移的潜力 . 此外,布鲁姆综合征蛋白参与了复杂DNA结构的溶解,使其成为研究DNA修复机制的宝贵靶点 .

生化分析

Biochemical Properties

Bleomycin sulfate is a mixture of glycopeptide antibiotics containing primarily Bleomycin A2 (~70%) and B2 (~30%) . It binds to DNA, inhibits DNA synthesis, and causes single-strand scission of DNA in vivo and in vitro at specific base sequences . The binding of oxygen and a metal ion, such as copper or iron, is required to cleave DNA . The antibiotic also has the ability to cleave RNA to a lesser degree and in a more highly selective fashion .

Cellular Effects

Bleomycin sulfate has been shown to have significant effects on various types of cells and cellular processes. It selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of mitomycin-induced cross-linking . At high concentrations of the drug, cellular RNA and protein synthesis are also suppressed . It has been shown in vitro to inhibit B cell, T cell, and macrophage proliferation and impair antigen presentation, as well as the secretion of interferon gamma, TNFa, and IL-2 .

Molecular Mechanism

It is known that it inhibits DNA synthesis, with some evidence of lesser inhibition of RNA and protein synthesis . It is believed that Bleomycin chelates metal ions (primarily iron) producing a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA .

Temporal Effects in Laboratory Settings

Bleomycin sulfate exposure has been shown to induce dose- and time-dependent accumulation of senescence hallmarks and DNA lesions in alveolar epithelial cells (AECs) . These effects are probably due to the inhibition of Rad51 expression, consequently suppressing homologous recombination (HR) repair .

Dosage Effects in Animal Models

In animal models, the effects of Bleomycin sulfate vary with different dosages. High doses of Bleomycin sulfate have been shown to induce pulmonary fibrosis in rats . The lung exposure of Bleomycin sulfate was significantly higher in the model group than in the control group, suggesting that the pathological changes of pulmonary fibrosis were conducive to the lung exposure of Bleomycin sulfate .

Metabolic Pathways

Bleomycin sulfate is involved in the inhibition of DNA metabolism . It is also known to interact with metal ions, primarily iron, to produce a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA .

Transport and Distribution

Bleomycin sulfate is widely distributed throughout the body with a mean volume of distribution of 17.5 L/m2 in patients following a 15 units/m2 intravenous bolus dose . The lung exposure of Bleomycin sulfate was significantly higher in the model group than in the control group .

Subcellular Localization

It is known that Bleomycin sulfate binds to DNA, inhibits DNA synthesis, and causes single-strand scission of DNA in vivo and in vitro at specific base sequences .

准备方法

布鲁姆综合征蛋白通常在其被小分子抑制的背景下进行研究。 其中一种抑制剂ML216是通过一系列化学反应合成的,这些反应涉及形成选择性和细胞渗透性抑制剂 . 制备过程涉及使用各种试剂和条件来实现所需的纯度和功效 .

化学反应分析

布鲁姆综合征蛋白经历了几种类型的化学反应,主要涉及它与DNA和ATP的相互作用。 该蛋白的解旋酶活性是由ATP水解驱动的,ATP水解为DNA解旋提供了所需的能量 . 像ML216这样的抑制剂通过与布鲁姆综合征蛋白的ATP酶域结合来与之相互作用,从而阻断其活性 .

相似化合物的比较

生物活性

Bleomycin sulfate is an antitumor antibiotic derived from the bacterium Streptomyces verticillus. It is primarily used in the treatment of various cancers, including Hodgkin's lymphoma, testicular cancer, and certain types of skin cancers. This article explores the biological activity of bleomycin sulfate, focusing on its mechanisms of action, therapeutic effects, and associated risks.

Bleomycin exerts its anticancer effects through several mechanisms:

- DNA Damage : Bleomycin interacts with DNA by binding to it and inducing single-strand and double-strand breaks. This action is facilitated by the generation of reactive oxygen species (ROS) when bleomycin chelates metal ions, leading to oxidative damage to cellular components .

- Cell Cycle Arrest : The drug causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .

- Induction of Apoptosis : Bleomycin increases the expression of pro-apoptotic factors such as caspase-3 and p53, promoting programmed cell death in malignant cells .

Antifungal Activity

Recent studies have uncovered an unexpected antifungal activity of bleomycin sulfate. Research indicates that bleomycin exhibits phospholipid-dependent antifungal effects against yeast strains such as Saccharomyces cerevisiae and Cryptococcus neoformans. The mechanism involves mitochondrial dysfunction leading to increased ROS production, which disrupts phospholipid biosynthesis essential for fungal cell viability .

Clinical Applications

Bleomycin sulfate is utilized in various clinical settings:

- Cancer Treatment : It is commonly included in combination chemotherapy regimens (e.g., ABVD for Hodgkin's lymphoma), where it has shown significant efficacy in reducing tumor size and improving patient outcomes.

- Treatment of Warts : Intralesional bleomycin has been effectively used for treating common warts, with studies reporting a cure rate of up to 84% after a series of injections .

Case Study 1: Pulmonary Toxicity

A notable case involved a patient who developed severe pulmonary toxicity after receiving multiple doses of bleomycin sulfate. The patient presented with dyspnea and lung imaging revealed signs consistent with pneumonitis. This case highlights the importance of monitoring respiratory function in patients undergoing treatment with bleomycin due to its potential to cause lung injury and fibrosis .

Case Study 2: Efficacy in Wart Treatment

In a pilot study involving 50 patients with common warts treated with intralesional bleomycin, 80% achieved complete cure without recurrence at the end of 24 weeks. This demonstrates the drug's effectiveness beyond oncology applications, showcasing its utility in dermatological conditions .

Adverse Effects

While bleomycin sulfate is effective, it carries significant risks:

- Pulmonary Toxicity : One of the most severe adverse effects is pulmonary toxicity, which can lead to lung fibrosis. Patients are advised to undergo regular pulmonary function tests during treatment .

- Skin Reactions : Localized reactions at injection sites may occur, including pain and hyperpigmentation .

Comparative Efficacy

A comparative analysis of different formulations of bleomycin revealed variations in biological activity. For instance, studies showed that different commercial preparations exhibited distinct compositions and potencies, influencing their effectiveness against various cancer cell lines .

| Formulation | Composition | Potency (OVCAR-3) | Potency (L-1210) |

|---|---|---|---|

| Blenoxane (Bristol) | 69% Bleomycin A2 | Equivalent | Lower |

| Tianjin Bleomycin HCl | 97% Bleomycin A5 | Higher | Higher |

属性

CAS 编号 |

9041-93-4 |

|---|---|

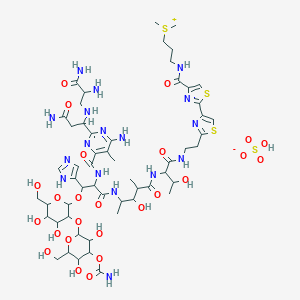

分子式 |

C55H85N17O25S4 |

分子量 |

1512.6 g/mol |

IUPAC 名称 |

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-(3-dimethylsulfoniopropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxymethanimidate;sulfuric acid |

InChI |

InChI=1S/C55H83N17O21S3.H2O4S/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;1-5(2,3)4/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);(H2,1,2,3,4) |

InChI 键 |

WUIABRMSWOKTOF-UHFFFAOYSA-N |

SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)[O-] |

手性 SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O |

规范 SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=N)[O-])O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)O |

外观 |

Off-white solid |

颜色/形态 |

Colorless to yellow powder |

熔点 |

71 °C |

Key on ui other cas no. |

9041-93-4 |

物理描述 |

Bleomycin appears as colorless or yellowish powder. Possible bluish color depending on copper content. (NTP, 1992) Solid |

Pictograms |

Health Hazard |

纯度 |

>90% |

相关CAS编号 |

9041-93-4 (sulfate (salt)) |

溶解度 |

Soluble (NTP, 1992) Soluble Colorless or yellowish powder which becomes bluish depending on copper content. Very sol in water, methanol; practically insol in acetone, ethyl acetate, butyl acetate, ether; slightly sol in ethanol. /Bleomycins/ HIGHLY SOL IN WATER & METHANOL; SPARINGLY SOL IN ALC; INSOL IN ACETONE & ETHYL ACETATE; CREAM-COLORED POWDER OR SOFT, FLUFFY LUMPS. /SULFATE SALT/ Freely soluble in water. Sol in water and methanol but insol in acetone and ether. 2.82e-02 g/L |

同义词 |

Bellon, Bléomycine Bléomycine Bellon Blanoxan Blenoxane BLEO cell BLEO-cell BLEOcell Bleolem Bleomicina Bleomycin Bleomycin A(2) Bleomycin A2 Bleomycin B(2) Bleomycin B2 Bleomycin Sulfate Bleomycins Bleomycinum Mack Mack, Bleomycinum Sulfate, Bleomycin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。